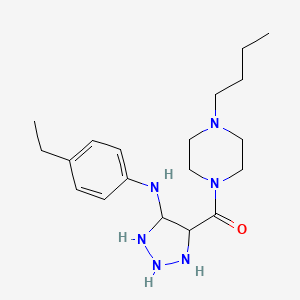

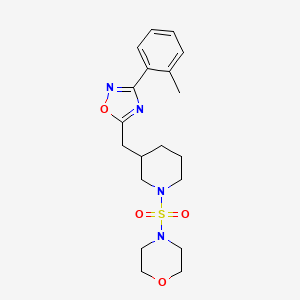

4-(4-butylpiperazine-1-carbonyl)-N-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(4-butylpiperazine-1-carbonyl)-N-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a triazole-based molecule that is synthesized using a specific method.

Applications De Recherche Scientifique

Agricultural and Medical Products

Compounds with the 1,2,4-triazole core, similar to part of the structure of the specified compound, are utilized in the production of agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Specifically, 3- and 4-substituted amino-1,2,4-triazoles serve as raw materials in the fine organic synthesis industry, finding applications in the creation of plant protection products such as insecticides, fungicides, and plant growth regulators. In the medical field, these derivatives form the basis for drugs with antimicrobial effects and cardiological applications due to their anti-ischemic and membrane stabilizing properties (Nazarov et al., 2021).

Novel Drug Development

The triazole derivatives, including the 1H-1,2,3- and 1H-1,2,4- variants, are crucial in the development of new drugs with diverse biological activities. Their structural adaptability allows for significant variations, leading to potential uses in treating various diseases due to their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. The exploration of these compounds in patents between 2008 and 2011 underscores their importance in pharmaceutical innovation, highlighting their role in addressing diseases and bacterial resistance, including neglected diseases affecting vulnerable populations (Ferreira et al., 2013).

Synthesis and Chemical Properties

The synthetic routes and physico-chemical properties of 1,2,4-triazole derivatives, including 3-thio and 3-thio-4-amino variants, have been explored due to their broad range of industrial and pharmaceutical applications. These derivatives are incorporated into products used in agriculture for controlling pests and in medicine for their low toxicity. The ongoing research into their synthesis and applications indicates the potential for novel compounds to emerge from this class, further expanding their utility across various fields (Parchenko, 2019).

Antimicrobial and Antibacterial Applications

Compounds containing 1,2,4-triazole and related structures have shown promising antibacterial activity, particularly against Staphylococcus aureus. These compounds, including hybrids of 1,2,3-triazole and 1,2,4-triazole, have been explored for their potential in treating bacterial infections, demonstrating broad-spectrum antibacterial activity against various clinically significant organisms, including drug-resistant forms. This suggests the potential of such derivatives in developing new antibacterial agents to combat resistant strains (Li & Zhang, 2021).

Propriétés

IUPAC Name |

(4-butylpiperazin-1-yl)-[5-(4-ethylanilino)triazolidin-4-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32N6O/c1-3-5-10-24-11-13-25(14-12-24)19(26)17-18(22-23-21-17)20-16-8-6-15(4-2)7-9-16/h6-9,17-18,20-23H,3-5,10-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSDQSSKPDHTEIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CCN(CC1)C(=O)C2C(NNN2)NC3=CC=C(C=C3)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-butylpiperazine-1-carbonyl)-N-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-N-isopropylacetamide](/img/structure/B2633659.png)

![2-[(2-Fluorobenzyl)oxy]benzoic acid](/img/structure/B2633665.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-[4-[2-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide](/img/structure/B2633668.png)

![N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2633671.png)

![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]adamantane-1-carboxamide](/img/structure/B2633674.png)

![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(quinoxalin-6-yl)prop-2-en-1-one](/img/structure/B2633677.png)

![3-ethyl-7-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2633680.png)

![N1-methyl-N1-[[4-[4-(1-methylethoxy)phenyl]-1H-pyrrol-3-yl]methyl]-1,2-ethanediamine,trihydrochloride](/img/structure/B2633682.png)